N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide
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Overview
Description
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group and the methyl group. The final step involves the sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic processes or disruption of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Aminomethyl)pyridin-2-YL)-N-methylmethanesulfonamide
- N-(6-Methylpyridin-2-YL)-N-methylmethanesulfonamide
- N-(3-(Aminomethyl)-pyridin-2-YL)-N-methylmethanesulfonamide
Uniqueness
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide, with the molecular formula C9H15N3O2S and a molecular weight of approximately 229.30 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an aminomethyl group and a methanesulfonamide moiety. Its unique structure contributes to its biological activity, particularly as an enzyme inhibitor.
Research indicates that this compound may function primarily through competitive inhibition . This mechanism involves the compound competing with natural substrates for binding sites on target enzymes, which is crucial for modulating their activity and understanding its therapeutic potential.
Biological Activity
The compound has exhibited promising biological activities in various studies:
- Enzyme Inhibition : It has been identified as a potential inhibitor for several key enzymes involved in disease pathways. For instance, it may inhibit Bruton's tyrosine kinase (BTK), which is critical in B cell receptor signaling and associated with B cell malignancies .
- Anticancer Properties : In vitro studies have shown that derivatives similar to this compound can significantly inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
- Therapeutic Applications : The compound's properties suggest potential applications in treating autoimmune disorders and various types of cancer, particularly those involving B cell malignancies .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A derivative demonstrated an IC50 value of 7 nM against BTK, indicating strong inhibitory activity. This study also reported that treatment led to apoptosis in TMD8 B cell lymphoma cells, showcasing the potential therapeutic effects of pyridine derivatives .
- Case Study 2 : Another study explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the methanesulfonamide group could enhance inhibitory potency against specific enzymes involved in cancer progression .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-[3-(aminomethyl)-6-methylpyridin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7-4-5-8(6-10)9(11-7)12(2)15(3,13)14/h4-5H,6,10H2,1-3H3 |
InChI Key |
GSRUEFOFIQGADS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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